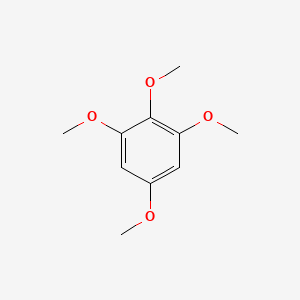

1,2,3,5-Tetramethoxybenzene

Vue d'ensemble

Description

1,2,3,5-Tetramethoxybenzene (TMB) is an aromatic hydrocarbon that plays a vital role as a chemical compound with diverse applications . It serves as a crucial intermediate in numerous organic syntheses and finds extensive use in the synthesis of various pharmaceuticals, dyes, and other compounds .

Synthesis Analysis

TMB serves as a crucial intermediate in numerous organic syntheses . It has been used in the synthesis of novel embelin derivatives and is a key intermediate for preparing Coenzyme Q homologues and analogues .Molecular Structure Analysis

The structure of TMB has been studied using X-ray diffraction studies . The molecules of TMB form columns with short distances between molecular planes .Chemical Reactions Analysis

TMB has been involved in various chemical reactions. For instance, it has been used in the oxidative rearrangement of quinochalcones . Also, it has been oxidized to a cation radical .Physical And Chemical Properties Analysis

TMB has a molecular weight of 198.22 g/mol . It has a complex structure with four methoxy groups attached to a benzene ring .Applications De Recherche Scientifique

Organic Synthesis Intermediate

1,2,3,5-Tetramethoxybenzene (TMB) serves as a crucial intermediate in numerous organic syntheses . It’s used in the production of a variety of complex organic compounds.

Pharmaceutical Synthesis

TMB finds extensive use in the synthesis of various pharmaceuticals . It’s a key component in the production of certain drugs, contributing to their chemical structure and properties.

Dye Manufacturing

TMB is also used in the production of dyes . Its chemical structure allows it to bind with other compounds to create vibrant and long-lasting colors.

Material Science Research

Scientists in the field of material science use TMB for research purposes . Its unique properties make it a valuable compound for studying new materials and their properties.

Chromatography

In the field of chromatography, TMB can be used as a standard or a solvent . Its chemical stability and solubility make it ideal for these applications.

Analytical Chemistry

TMB is used in analytical chemistry for various purposes . It can serve as a reagent, a standard for calibration, or a solvent in different analytical techniques.

Neutron Scattering Research

TMB has been used in neutron scattering research . Scientists have studied its structure and vibrational spectra using inelastic and quasielastic neutron scattering techniques.

Complex Formation Study

TMB has been used in studies of complex formation with other compounds . For example, it has been studied in a 2:1 complex with 1,2,4,5-tetracyanobenzene.

Safety And Hazards

Propriétés

IUPAC Name |

1,2,3,5-tetramethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-5-8(12-2)10(14-4)9(6-7)13-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHYPOOSWQXFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967932 | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,5-Tetramethoxybenzene | |

CAS RN |

5333-45-9 | |

| Record name | 5333-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,5-Tetramethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What insights do we have about the structural dynamics of TMOB?

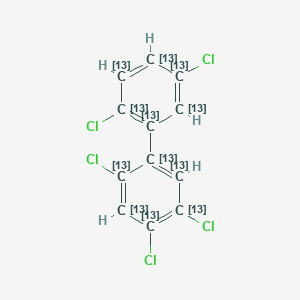

A1: X-ray diffraction studies show that in a 2:1 complex with 1,2,4,5-tetracyanobenzene, TMOB molecules arrange themselves in ...CCDCCDCC... columns. [] The distance between the molecular planes of TMOB and 1,2,4,5-tetracyanobenzene is a short 3.186 Å. [] Research using inelastic neutron scattering, Raman, IR, and quasielastic neutron scattering (QENS) combined with density functional theory calculations reveals four distinct librational modes for the methoxy groups in TMOB. [] This data allows for detailed analysis of these movements. Interestingly, the structure of the TMOB molecule is very similar whether isolated or in the complex, suggesting strong intramolecular interactions. []

Q2: Can we glean information about the rotational barriers of the methoxy groups in crystalline TMOB?

A2: Yes, analysis of the QENS spectra reveals three Lorentzians with relative intensities of 1:1:2. [] This finding indicates that of the four unique methoxy groups in the crystalline lattice, the two most hindered ones have very similar barrier heights for rotation. [] This observation is consistent with the packing arrangement observed in the crystal structure.

Q3: How is 1,2,3,5-Tetramethoxybenzene utilized in the synthesis of other compounds?

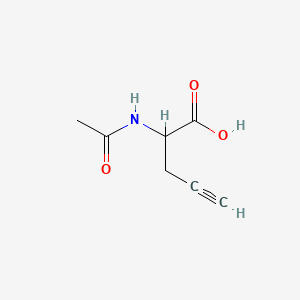

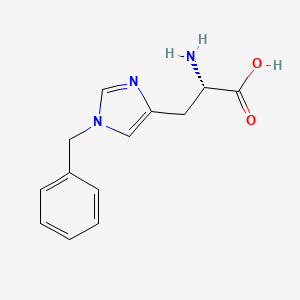

A3: 1,2,3,5-Tetramethoxybenzene serves as a key starting material in various organic syntheses. For instance, it acts as a precursor in synthesizing polymethoxyflavones. [] The process involves a Friedel-Crafts acylation reaction with pentamethoxybenzene (derived from 1,2,3,5-tetramethoxybenzene) in the presence of In(CF3SO3)3 to yield pentamethoxyacetophenone. [] This acetophenone derivative is then used to synthesize the desired polymethoxyflavones. Additionally, 1,2,3,5-tetramethoxybenzene plays a crucial role in the synthesis of methylpedicinin, a precursor to linderone, a naturally occurring compound. []

Q4: Does 1,2,3,5-Tetramethoxybenzene appear as a product in any analytical techniques?

A4: Yes, 1,2,3,5-Tetramethoxybenzene is a significant product detected in the Thermally assisted hydrolysis and methylation (THM) analysis of tannins extracted from various plant species. [] Specifically, it arises from the prodelphinidin (PD) ring of the tannins. [] This identification assists in characterizing the composition and structure of tannins from diverse plant sources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![Methyl 4-hydroxy-2-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate](/img/structure/B1346055.png)

![1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B1346067.png)